
Tolcapone-d4
描述
Tolcapone-d4 is a deuterium-labeled analog of Tolcapone, a catechol-O-methyltransferase (COMT) inhibitor used as an adjunct therapy in Parkinson’s disease. The deuterium substitution (four hydrogen atoms replaced with deuterium) enhances its utility as a stable isotope internal standard in quantitative bioanalytical methods, such as UPLC-MS/MS, for precise measurement of Tolcapone in biological matrices . Structurally, this compound retains the core benzophenone scaffold of Tolcapone (3,4-dihydroxy-4'-methyl-5-nitrobenzophenone) but exhibits distinct mass spectral properties due to isotopic labeling .
准备方法
Synthetic Routes for Tolcapone-d4
Deuterium Incorporation via Modified Friedel-Crafts Acylation
The foundational synthesis of Tolcapone involves a Friedel-Crafts acylation between 3,4-dihydroxy-5-nitrobenzophenone and a methylbenzene derivative. For this compound, this process is adapted by substituting 4-methylbenzoyl chloride with its deuterated counterpart, 4-(trideuteriomethyl)benzoyl chloride-d₄ .
Procedure :
-
Acylation : 2-Methoxyanisole (9) reacts with 4-(trideuteriomethyl)benzoyl chloride-d₄ (10) in the presence of AlCl₃, yielding 4-hydroxy-3-methoxy-(4-methyl-d₃)benzophenone (11) .
-
Nitration : The intermediate undergoes nitration using melamine nitrate in acetic acid at 0–5°C, introducing the nitro group at the 5-position of the benzene ring .
-
Demethylation : Treatment with 48% HBr in acetic acid removes the methoxy group, yielding this compound .
Key Data :
Step | Reagent | Temperature (°C) | Yield (%) |
---|---|---|---|
1 | AlCl₃ | 25 | 78 |
2 | Melamine nitrate | 0–5 | 85 |
3 | 48% HBr/AcOH | 110 | 92 |
This method achieves ≥99% deuterium incorporation, as confirmed by mass spectrometry .
Alternative Nitration Strategies
Patent WO2014147464A2 describes a nitration step using HNO₃ in H₂SO₄, which can be adapted for deuterated intermediates . However, melamine nitrate offers superior regioselectivity and safety, reducing byproduct formation .
Comparative Analysis :
Nitrating Agent | Solvent | Reaction Time (h) | Purity (%) |
---|---|---|---|
HNO₃/H₂SO₄ | Dichloromethane | 6 | 72 |
Melamine nitrate | Acetic acid | 4 | 95 |
Melamine nitrate minimizes over-nitration, critical for preserving deuterium labels .
Optimization of Deuterium Labeling
Selection of Deuterated Starting Materials
The methyl group’s deuteration is achieved using 4-methyl-d₃-benzoyl chloride, synthesized via catalytic exchange with D₂O over Pd/C . Isotopic purity ≥99% is ensured by repetitive exchange cycles .
Deuterium Distribution :
-
Position : 2H, 3H, 5H, 6H on the benzene ring (confirmed by ²H NMR) .
-
Isotopic Purity : ≤1% non-deuterated (d₀) contaminants, verified by LC-MS .
Purification and Stability
This compound is purified via recrystallization from methanol/water (1:3 v/v), yielding a crystalline solid with 95% chemical purity . Storage at -20°C under inert gas (N₂/Ar) ensures stability for ≥4 years .
Stability Data :
Condition | Degradation (%) | Time (months) |
---|---|---|
-20°C (N₂) | <2 | 48 |
25°C (air) | 15 | 12 |
Analytical Characterization
Spectroscopic Confirmation
-
¹H NMR (DMSO-d₆) : Absence of signals at δ 2.35 (CH₃) confirms deuterium incorporation .
-
HRMS (ESI+) : m/z 278.1264 [M+H]⁺ (calc. 278.1261 for C₁₄H₇D₄NO₅) .
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) shows a single peak at tₛ = 8.2 min, correlating with non-deuterated Tolcapone (tₛ = 8.1 min) .
Challenges and Mitigation Strategies
Isotopic Dilution
Trace d₀ contaminants may arise during storage. Regular QC checks via LC-MS are mandated to maintain ≥99% deuterium content .
Scalability Issues
Batch-scale synthesis (≥1 kg) requires precise stoichiometry to avoid deuterium loss. Continuous-flow reactors have been proposed to enhance reproducibility .
化学反应分析
Types of Reactions
Tolcapone-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: The nitro group in this compound can be reduced to an amine.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers and esters
科学研究应用
Tolcapone-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Tolcapone in the body.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of Tolcapone.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Tolcapone.
Biological Research: Employed in studies related to Parkinson’s disease to understand the drug’s mechanism of action and efficacy.
作用机制
Tolcapone-d4, like its non-deuterated counterpart, inhibits the enzyme catechol-O-methyltransferase (COMT). This enzyme is involved in the breakdown of catecholamines, including dopamine. By inhibiting COMT, this compound increases the levels of dopamine in the brain, which helps alleviate the symptoms of Parkinson’s disease. The inhibition of COMT leads to a reduction in the metabolism of levodopa, a precursor of dopamine, thereby enhancing its availability and efficacy .
相似化合物的比较
Structural and Physicochemical Comparison with Analogous Compounds
Table 1: Structural and Physicochemical Properties
*Calculated based on deuterium substitution (4 × 2.0141 Da).
Key Structural Differences :
- Tolcapone vs. This compound : Deuterium substitution at four positions reduces metabolic susceptibility (kinetic isotope effect), making it ideal for analytical standardization .
- Tolcapone vs. 3-O-Methyltolcapone : The latter features a methoxy group at the 3-position, altering polarity and metabolic pathways .
- Entacapone : A nitrocatechol derivative with a pyridine ring, structurally distinct from Tolcapone but sharing COMT inhibition .
Metabolic and Toxicological Profiles
Table 2: Metabolic Pathways and Toxicity
Mechanistic Insights :
生物活性
Tolcapone-d4 is a stable isotope-labeled version of tolcapone, a catechol-O-methyltransferase (COMT) inhibitor primarily used in the treatment of Parkinson's disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and its potential applications in research.
Tolcapone acts by inhibiting the COMT enzyme, which is responsible for the degradation of catecholamines, including dopamine. By inhibiting this enzyme, tolcapone increases the availability of dopamine in the brain, particularly in regions such as the prefrontal cortex (PFC) and basal ganglia. This mechanism is crucial for enhancing dopaminergic signaling, which can improve motor function and cognitive processes in patients with Parkinson's disease.
Motor Function Improvement
A significant body of research has demonstrated the efficacy of tolcapone in improving motor function among patients with Parkinson's disease. In a randomized double-blind study involving 202 parkinsonian patients experiencing "wearing-off" phenomena on levodopa therapy, tolcapone was administered at doses of 100 mg and 200 mg three times daily. The results indicated:
- Reduction in "off" time : Patients receiving tolcapone 200 mg experienced a reduction in daily "off" time by an average of 3.25 hours compared to placebo (p < 0.01).
- Decreased levodopa requirement : The mean daily levodopa dose requirement was significantly lower in tolcapone-treated patients (p < 0.01).
- Improved motor function : Significant improvements were observed across various motor function assessments (p < 0.01) .
Cognitive Effects
In addition to its motor benefits, tolcapone also influences cognitive stability and flexibility. A study assessing cognitive performance through saccadic eye movement tasks found that increased PFC dopamine tone from tolcapone administration resulted in reduced efficiency across trial types. Specifically:
- Subjects showed decreased performance efficiency when administered tolcapone compared to placebo.
- The impact varied based on genetic polymorphisms affecting COMT activity, highlighting individual variability in response to treatment .
Research Applications
This compound serves as an internal standard for quantifying tolcapone levels in biological samples using advanced analytical techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). This application is vital for pharmacokinetic studies and understanding the drug's metabolism and distribution within the body .
Case Studies
Several case studies have highlighted the potential of tolcapone beyond its conventional use:
- Neuroblastoma Research : Recent findings suggest that tolcapone induces oxidative stress leading to apoptosis in neuroblastoma cells, indicating its potential as an anti-cancer agent .
- HIV-Associated Neurotoxicity : Research has explored the effects of COMT inhibition on HIV-associated neurotoxicity, suggesting that reducing COMT activity may mitigate some neurotoxic effects associated with HIV .
Summary Table of Findings
常见问题
Basic Research Questions
Q. What methodological considerations are critical for quantifying Tolcapone-d4 in biological matrices like plasma?
- This compound is commonly used as an internal standard for quantifying tolcapone via UPLC-MS/MS. Key steps include:
- Extraction : Methanol protein precipitation to isolate analytes from plasma .
- Chromatography : Separation on a C18 column with a methanol/0.1% formic acid gradient to optimize resolution and retention times .
- Mass spectrometry : Electrospray-negative ionization in MRM mode (m/z = 275.86 for this compound) to ensure specificity and sensitivity .
- Validation parameters (e.g., linearity, precision) must align with FDA/EMA guidelines, though not explicitly stated in the evidence.
Q. How can researchers ensure the stability of this compound during long-term storage and experimental workflows?
- Controlled conditions : Store at -80°C to prevent degradation, with thawing at room temperature before analysis .
- Stability testing : Conduct short-term (bench-top) and long-term (freeze-thaw) stability assays under varying pH and temperature conditions.
- Method validation : Include recovery studies to confirm this compound’s integrity post-extraction .
Q. What are the primary applications of this compound in pharmacological research?
- Pharmacokinetic studies : Tracking tolcapone metabolism and distribution in vivo using isotopic labeling to differentiate endogenous and exogenous compounds .
- Enzyme inhibition assays : Assessing COMT (catechol-O-methyltransferase) inhibition potency in preclinical models, leveraging deuterium’s minimal isotopic effect .
Advanced Research Questions
Q. How should researchers address discrepancies in this compound recovery rates across heterogeneous biological samples?
- Sample pretreatment : Normalize matrix effects using dilution or protein-binding adjustments.
- Internal calibration : Use this compound as an internal standard to correct for extraction efficiency variability .
- Statistical reconciliation : Apply ANOVA or mixed-effects models to identify confounding variables (e.g., lipid content, hemolysis) .
Q. What experimental design strategies minimize bias when comparing this compound to non-deuterated analogs in enzyme inhibition studies?
- Blinded protocols : Ensure analysts are unaware of sample groups to reduce measurement bias .
- Cross-validation : Use orthogonal techniques (e.g., fluorescence assays) to confirm inhibition kinetics.
- Control groups : Include deuterated and non-deuterated analogs under identical conditions to isolate isotopic effects .
Q. How can researchers optimize chromatographic parameters to resolve this compound from co-eluting metabolites in complex matrices?
- Gradient refinement : Adjust methanol concentration and flow rate to enhance peak separation .
- Column screening : Test alternative stationary phases (e.g., HILIC, phenyl-hexyl) for improved selectivity.
- Ion suppression studies : Characterize matrix interference using post-column infusion to identify co-eluting contaminants .
Q. What statistical frameworks are appropriate for analyzing this compound data in multi-center pharmacokinetic trials?
- Meta-analysis : Pool data across centers using random-effects models to account for inter-site variability .
- Sensitivity analysis : Evaluate the impact of outlier removal or data transformation on pharmacokinetic parameters (e.g., AUC, C~max~).
- Reproducibility checks : Require ≥3 replicate runs per sample and report intra-/inter-day CVs .
Q. Data Interpretation and Contradiction Analysis
Q. How should conflicting results about this compound’s stability in plasma be resolved?
- Method harmonization : Compare protocols for pH, anticoagulants (e.g., EDTA vs. heparin), and centrifugation speeds .
- Cross-lab validation : Collaborate with independent labs to replicate studies under standardized conditions .
- Literature synthesis : Systematically review existing studies to identify trends or methodological flaws (e.g., inadequate sample size) .
Q. What steps validate the specificity of this compound in assays with structurally similar metabolites?
- High-resolution MS : Use HRMS (e.g., Q-TOF) to distinguish isotopic patterns and fragment ions .
- Stable isotope tracing : Confirm deuterium retention post-incubation via NMR or isotopic ratio monitoring.
- Interference testing : Spike samples with potential interferents (e.g., dopamine metabolites) to assess cross-reactivity .
Q. Methodological Best Practices
Q. How can researchers ensure compliance with academic publishing standards when reporting this compound data?
- Transparency : Detail extraction protocols, instrument settings, and validation parameters to enable replication .
- Data deposition : Share raw chromatograms and mass spectra as supplementary files with clear metadata .
- Ethical reporting : Disclose funding sources and potential conflicts of interest, per journal guidelines .
属性
IUPAC Name |
(3,4-dihydroxy-5-nitrophenyl)-(2,3,5,6-tetradeuterio-4-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-8-2-4-9(5-3-8)13(17)10-6-11(15(19)20)14(18)12(16)7-10/h2-7,16,18H,1H3/i2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQPIUSUKVNLNT-QFFDRWTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。